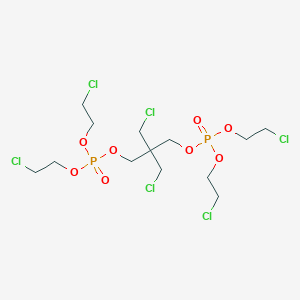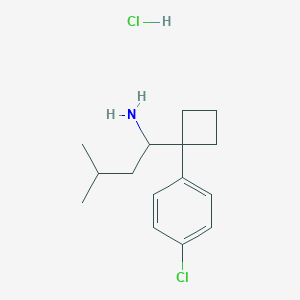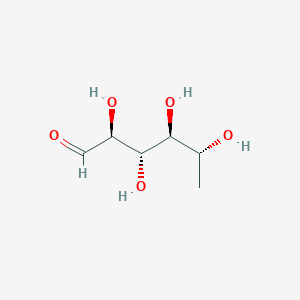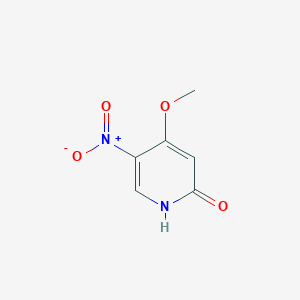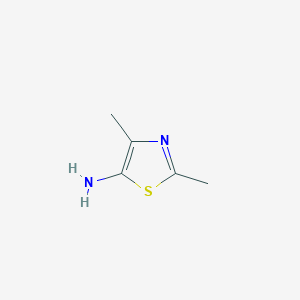
2,4-Diméthylthiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-Dimethylthiazol-5-amine often involves reactions that result in the formation of thiazole rings, a core structural element in these molecules. For instance, the synthesis of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones demonstrated the structural changes associated with proton tautomerism of the amidine system, indicating the complexity and versatility of reactions involving thiazol compounds (Pyrih et al., 2023).
Molecular Structure Analysis
The molecular structure of thiazol derivatives, including 2,4-Dimethylthiazol-5-amine, is characterized by the presence of a thiazole ring, which significantly influences the compound's chemical behavior. The study on the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole provided insights into the planarity of the molecule and the angles between the rings, demonstrating the impact of the thiazole structure on the overall molecular conformation (Malinovskii et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 2,4-Dimethylthiazol-5-amine derivatives are diverse, ranging from simple substitutions to complex rearrangements. The reactivity of these compounds is highlighted by their ability to undergo transformations that result in the introduction or modification of functional groups, significantly altering their chemical properties. For example, the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines by reaction with amines showcases the unexpected reactivity and potential for generating new compounds with unique properties (Tanaka et al., 1994).
Applications De Recherche Scientifique
Applications antibactériennes
La 2,4-Diméthylthiazol-5-amine présente des propriétés antibactériennes significatives. Les chercheurs ont synthétisé divers dérivés du thiazole, y compris les thiazoles 2,4-disubstitués, pour cibler une variété d'infections bactériennes. La variabilité structurelle permet à ces composés d'interagir avec différentes cibles bactériennes, ce qui pourrait conduire au développement de nouveaux antibiotiques .
Efficacité antifongique
Semblable à ses utilisations antibactériennes, la this compound s'est avérée posséder des activités antifongiques. La capacité du composé à perturber les membranes cellulaires fongiques ou à interférer avec les enzymes essentielles en fait un candidat pour le traitement des infections fongiques .
Propriétés anti-inflammatoires
Le potentiel anti-inflammatoire de la this compound est un autre domaine d'intérêt. Elle peut être incorporée dans des molécules qui modulent les voies inflammatoires, ce qui permet de soulager les affections liées à l'inflammation .
Activité anticancéreuse
Les dérivés du thiazole, y compris la this compound, se sont montrés prometteurs dans la recherche anticancéreuse. Ils peuvent agir sur diverses voies impliquées dans la prolifération et la survie des cellules cancéreuses, ce qui en fait des outils précieux pour la conception de nouveaux agents chimiothérapeutiques .
Effets antidiabétiques
Le composé a été étudié pour ses effets antidiabétiques. En influençant les voies de signalisation de l'insuline ou le métabolisme du glucose, la this compound pourrait contribuer à la prise en charge du diabète .
Potentiel antiviral
Enfin, les capacités antivirales de la this compound sont remarquables. Ses caractéristiques structurelles lui permettent d'inhiber la réplication ou l'assemblage viral, ce qui est crucial pour développer des traitements contre diverses infections virales .
Safety and Hazards
Orientations Futures
While specific future directions for “2,4-Dimethylthiazol-5-amine” are not mentioned in the search results, thiazole derivatives, including “2,4-Dimethylthiazol-5-amine”, continue to be of interest in the development of new antibiotics due to their unique properties . They are being studied for their potential in treating various diseases and conditions .
Mécanisme D'action
Target of Action
2,4-Dimethylthiazol-5-amine, a derivative of thiazole, is a heterocyclic compound that exhibits a wide range of biological activities Thiazoles are known to interact with various biological targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of 2,4-Dimethylthiazol-5-amine.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethylthiazol-5-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDQIWSDAOUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)
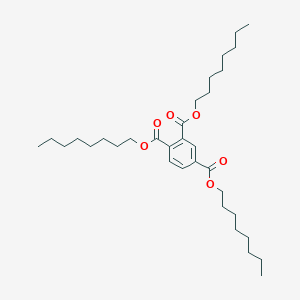


![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)


